molecular formula C2H6O B095639 Dimethyl ether-d6 CAS No. 17222-37-6

Dimethyl ether-d6

Cat. No.: B095639
CAS No.: 17222-37-6
M. Wt: 52.11 g/mol
InChI Key: LCGLNKUTAGEVQW-WFGJKAKNSA-N
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Description

Dimethyl ether-d6, also known as deuterated dimethyl ether, is a stable isotope-labeled compound with the molecular formula (CD3)2O. It is a colorless gas at room temperature and is commonly used as a solvent and a reagent in various chemical reactions. The deuterium atoms in this compound replace the hydrogen atoms in regular dimethyl ether, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

Target of Action

Dimethyl ether-d6, also known as Dimethyl-d6 ether, is primarily used in the field of biofuels and as a precursor to other organic compounds It interacts with various catalysts in chemical reactions, particularly in the production of biofuels .

Mode of Action

The interaction of this compound with its targets primarily involves chemical reactions rather than biological interactions. For instance, in the production of biofuels, this compound undergoes catalytic direct hydrogenation . This process involves two catalytic functions: Cu/ZnO/Al2O3 (CZA) for the synthesis of methanol and an acid catalyst for methanol dehydration to DME .

Biochemical Pathways

As a chemical compound, this compound doesn’t directly participate in biochemical pathways within a biological system. The conversion of CO2 to DME is a key step in producing ethanol from syngas . This process involves the synthesis of methanol and its subsequent dehydration to form DME .

Result of Action

The primary result of this compound’s action in its typical use cases is the production of other compounds. For example, in the field of biofuels, the direct synthesis of DME from biomass-derived syngas results in a promising alternative to diesel due to its high cetane number, oxygen content, and more efficient and cleaner propulsion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and efficiency of the reactions it participates in . Additionally, the source of the carbon used in the production of DME can impact the environmental sustainability of the process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl ether-d6 is typically synthesized through the following steps:

Industrial Production Methods: Industrial production of this compound involves the use of deuterated methanol as a starting material. The process includes:

Chemical Reactions Analysis

Types of Reactions: Dimethyl ether-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl ether-d6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dimethyl ether-d6 can be compared with other similar compounds, such as:

    Dimethyl Ether: The non-deuterated form, which has hydrogen atoms instead of deuterium.

    Methanol-d4: Another deuterated compound used in NMR spectroscopy and as a solvent.

    Deuterated Acetone: Used as a solvent and in analytical applications.

Uniqueness: this compound is unique due to its specific deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the study of isotope effects and provides insights into reaction mechanisms and kinetics .

Properties

IUPAC Name

trideuterio(trideuteriomethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGLNKUTAGEVQW-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425999
Record name Dimethyl ether-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

52.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17222-37-6
Record name Dimethyl ether-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl ether-d6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dimethyl-d6 ether acts as a reagent gas in CI-MS. It forms characteristic adduct ions with analyte molecules through ion-molecule reactions. For instance, it forms [M + 45]+ ions (methoxymethylene cation adducts) with many polynuclear aromatic hydrocarbons (PAHs) and nitroaromatic compounds. [, ] The specific adduct ions formed and their relative abundances can aid in identifying and differentiating between isomers. [, ]

A: While both compounds generate similar adduct ions, dimethyl-d6 ether produces these ions in significantly lower abundance compared to dimethyl ether. [, ] This difference is crucial for interpreting mass spectra, particularly in complex mixtures. Furthermore, deuterium scrambling is absent when using dimethyl-d6 ether, facilitating the identification of specific fragmentation pathways. [, ]

ANone: * Molecular Formula: C2D6O* Molecular Weight: 52.12 g/mol

A: Dimethyl-d6 ether forms stable complexes with transient species like silenes, allowing for their characterization using techniques like low-temperature NMR spectroscopy. [] The complexation stabilizes these reactive molecules, enabling their study at higher temperatures than possible without the ether. []

A: Computational methods, like ab initio and density functional theory calculations, complement experimental spectroscopic data. These methods provide insights into the geometry and electronic structure of dimethyl-d6 ether complexes with molecules like silenes. [] For example, they allow researchers to predict Si−O bond distances and analyze bonding characteristics within the complex. []

A: Yes, infrared reflection absorption spectroscopy (IRAS) utilizes dimethyl-d6 ether to probe the adsorption behavior of molecules on metal surfaces. [] For example, studies investigating the adsorption of dimethyl-d6 ether on silver (Ag(110)) and copper (Cu(110)) surfaces, including their oxygen-reconstructed forms, provide insights into the nature of adsorbate-substrate interactions and the different adsorption configurations adopted by the ether molecules. []

A: Dimethyl-d6 ether is utilized in cryospectroscopic studies to investigate blue-shifting C–H⋯O hydrogen bonding interactions. [] These investigations explore the complexation of pentafluoroethane with various deuterated acceptors, including dimethyl-d6 ether, providing insights into the nature and strength of these non-conventional hydrogen bonds. []

A: Yes, dimethyl-d6 ether has been utilized as a solvent in studying the pressure-volume-temperature (pVT) behavior of polymers like poly(ethylene-co-1-butene). [, ] This type of data is critical for understanding the thermodynamic properties of polymers in solution.

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